molecular formula C22H22 B12606310 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene CAS No. 650608-84-7

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene

Cat. No.: B12606310
CAS No.: 650608-84-7
M. Wt: 286.4 g/mol
InChI Key: YTEWQHVDDMOPEZ-UHFFFAOYSA-N
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Description

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a complex organic compound with a unique structure that combines cyclopentadiene and naphthalene moieties

Properties

CAS No.

650608-84-7

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

3-(2-cyclopenta-1,3-dien-1-ylpropan-2-yl)-2-methyl-3H-cyclopenta[a]naphthalene

InChI

InChI=1S/C22H22/c1-15-14-20-18-11-7-4-8-16(18)12-13-19(20)21(15)22(2,3)17-9-5-6-10-17/h4-9,11-14,21H,10H2,1-3H3

InChI Key

YTEWQHVDDMOPEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C1C(C)(C)C3=CC=CC3)C=CC4=CC=CC=C42

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene typically involves multiple steps, starting from readily available precursors. One common method involves the Diels-Alder reaction, where cyclopentadiene reacts with a suitable dienophile under controlled conditions to form the cyclopentadiene moiety . Subsequent steps may include alkylation, cyclization, and functional group modifications to achieve the final structure.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety in large-scale production.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert double bonds to single bonds, altering the compound’s properties.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the aromatic rings, modifying the compound’s reactivity and functionality.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Hydrogen gas, palladium catalyst.

    Substituting agents: Halogens, alkyl halides, and nucleophiles like amines and alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce saturated hydrocarbons. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways, depending on the context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is unique due to its combination of cyclopentadiene and naphthalene structures, providing a versatile platform for chemical modifications and applications. Its ability to undergo various reactions and interact with biological targets makes it a valuable compound in both research and industrial contexts.

Biological Activity

3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene is a polycyclic aromatic hydrocarbon (PAH) characterized by its complex structure, which includes a cyclopenta-1,3-diene moiety and a cyclopenta[a]naphthalene framework. The unique structural features of this compound suggest potential biological activities that merit investigation.

Chemical Structure and Properties

The molecular formula for this compound is C22H22C_{22}H_{22}, indicating a significant degree of saturation and potential for various chemical interactions. The presence of multiple fused rings contributes to its stability and reactivity.

Anticancer Potential

Research on derivatives of cyclopenta[a]naphthalene has indicated promising anticancer properties. A notable study demonstrated that certain derivatives exhibited growth inhibition against L1210 and CCRF-CEM leukemic cells in vitro. Specifically, the compound 2-(carbamylmethyl)-8-hydroxy-3H-cyclopenta[a]naphthalene showed mild growth inhibitory effects, suggesting that structural modifications can enhance biological activity .

Interaction with DNA

Studies have shown that compounds related to cyclopenta[a]naphthalene can bind to DNA. For instance, the aforementioned derivative was found to interact with calf thymus DNA and various poly(deoxyribonucleotides), indicating a mechanism that may involve intercalation or groove binding . This interaction is critical for understanding the potential genotoxicity or therapeutic applications of similar compounds.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
Cyclopenta[a]naphthaleneBase structure without additional substituentsKnown for its unique aromatic properties
PhenanthreneThree fused benzene ringsStudied for environmental persistence
PyreneFour fused benzene ringsExhibits strong fluorescence properties
DibenzothiopheneTwo fused benzene rings with sulfurUsed in petroleum chemistry studies

The unique substituents on 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene may influence its reactivity and biological activity compared to these compounds.

Synthesis and Research Findings

The synthesis of 3-[2-(Cyclopenta-1,3-dien-1-yl)propan-2-yl]-2-methyl-3H-cyclopenta[a]naphthalene can be approached through various methods typical for polycyclic aromatic compounds. Understanding these synthetic pathways is essential for developing derivatives with enhanced biological properties.

Case Studies

Several case studies have highlighted the relevance of cyclopentadiene derivatives in medicinal chemistry. For example, one study focused on the synthesis and evaluation of new cyclopentadiene derivatives, revealing their potential as anticancer agents through mechanisms involving DNA interaction .

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